molecular formula C24H26F3N3O2 B4281652 N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide

N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide

Cat. No.: B4281652
M. Wt: 445.5 g/mol
InChI Key: MRUWHCVJZXCMRO-IPPBACCNSA-N
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Description

N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide typically involves multiple steps. The process starts with the preparation of the cyclopropyl derivative, followed by the introduction of the tert-butylphenyl group. The final steps involve the formation of the hydrazonoyl and trifluoroacetamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide
  • N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroethylamine

Uniqueness

N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its trifluoroacetamide group, in particular, contributes to its stability and potential biological activity, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O2/c1-14(15-7-11-18(12-8-15)28-22(32)24(25,26)27)29-30-21(31)20-13-19(20)16-5-9-17(10-6-16)23(2,3)4/h5-12,19-20H,13H2,1-4H3,(H,28,32)(H,30,31)/b29-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUWHCVJZXCMRO-IPPBACCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=C(C=C2)C(C)(C)C)/C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(1E)-1-(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2,2-trifluoroacetamide

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